molecular formula C4H7ClO2 B1222463 2-Chloro-2-methylpropanoic acid CAS No. 594-58-1

2-Chloro-2-methylpropanoic acid

Cat. No. B1222463
CAS RN: 594-58-1
M. Wt: 122.55 g/mol
InChI Key: MYCXCBCDXVFXNE-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropanoic acid, also known as Chlorodimethylacetic acid, is a chemical compound with the molecular formula C4H7ClO2 . It has an average mass of 122.550 Da and a monoisotopic mass of 122.013458 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2-methylpropanoic acid consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2-Chloro-2-methylpropanoic acid has a molecular weight of 122.550 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Medicine: Antimicrobial Agent Synthesis

2-Chloro-2-methylpropanoic acid has potential applications in the synthesis of antimicrobial agents. Its structure can be incorporated into larger molecules that exhibit activity against bacteria and fungi, contributing to the development of new antibiotics and antifungals to combat resistant strains .

Agriculture: Pesticide Development

In agriculture, this compound could be used to develop new pesticides. Its chlorinated methyl group may interfere with the life cycle of pests, providing a chemical basis for novel pesticides that are more effective and potentially less harmful to the environment .

Material Science: Polymer Production

The acid can act as a monomer in polymer production. Its ability to form esters makes it a candidate for creating specialized polymers with unique properties, such as increased resistance to degradation or tailored flexibility .

Industrial Chemistry: Chemical Intermediate

Industrially, 2-Chloro-2-methylpropanoic acid serves as an intermediate in the synthesis of other chemicals. It can be transformed through various chemical reactions to produce solvents, additives, or other compounds essential for manufacturing processes .

Environmental Science: Pollution Remediation

This compound might be used in environmental science for pollution remediation strategies. Its chemical properties could be harnessed to neutralize or decompose toxic substances in contaminated soils or water sources .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2-Chloro-2-methylpropanoic acid could be used in enzyme inhibition studies. By interacting with enzyme active sites, it can help in understanding the mechanisms of enzyme action and the design of enzyme inhibitors .

Safety and Hazards

2-Chloro-2-methylpropanoic acid is considered hazardous. It’s a highly flammable liquid and vapor. Contact with skin or eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn. In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

2-chloro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCXCBCDXVFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208125
Record name 2-Chloro-2-methylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-methylpropanoic acid

CAS RN

594-58-1
Record name 2-Chloro-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-methylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-CHLORO-2-METHYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA5DA6ETV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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